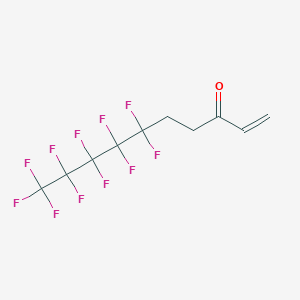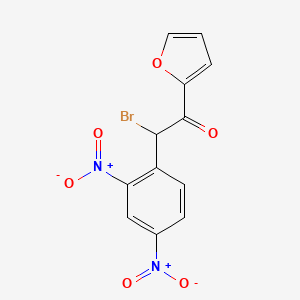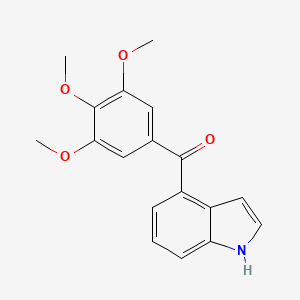
S-(2-Sulfanylethyl) 3-chloropropanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Sulfanylethyl) 3-chloropropanethioate is an organic compound with the molecular formula C₅H₉ClOS₂. . This compound is characterized by the presence of both a sulfanyl group and a chloropropanethioate group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Sulfanylethyl) 3-chloropropanethioate typically involves the reaction of 3-chloropropanethioic acid with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microfluidic systems can be employed to enhance reaction rates and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-Sulfanylethyl) 3-chloropropanethioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropanethioate group can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
S-(2-Sulfanylethyl) 3-chloropropanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the development of therapeutic agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of S-(2-Sulfanylethyl) 3-chloropropanethioate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to S-(2-Sulfanylethyl) 3-chloropropanethioate include:
- S-(2-Sulfanylethyl) 3-bromopropanethioate
- S-(2-Sulfanylethyl) 3-iodopropanethioate
- S-(2-Sulfanylethyl) 3-fluoropropanethioate
Uniqueness
What sets this compound apart is its specific reactivity due to the presence of the chlorine atomIts unique combination of sulfanyl and chloropropanethioate groups also provides versatility in different chemical transformations .
Propriétés
Numéro CAS |
653577-69-6 |
|---|---|
Formule moléculaire |
C5H9ClOS2 |
Poids moléculaire |
184.7 g/mol |
Nom IUPAC |
S-(2-sulfanylethyl) 3-chloropropanethioate |
InChI |
InChI=1S/C5H9ClOS2/c6-2-1-5(7)9-4-3-8/h8H,1-4H2 |
Clé InChI |
SPMORKZMZNGGCK-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(=O)SCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



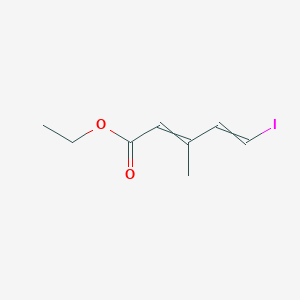

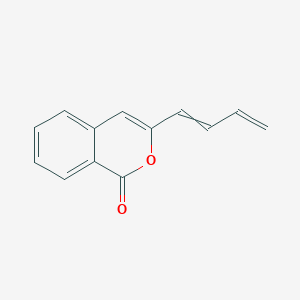
![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-](/img/structure/B12544273.png)
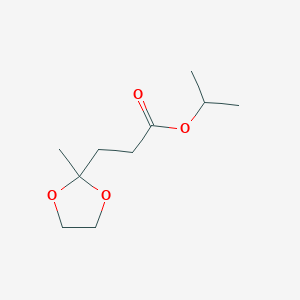
![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
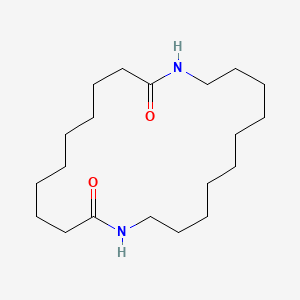
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)
